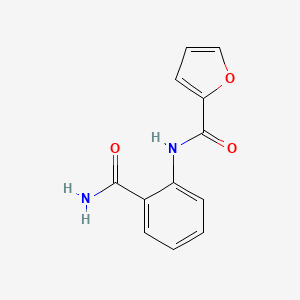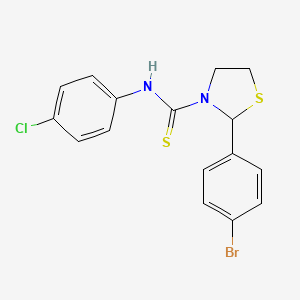
N-(2-carbamoylphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-carbamoylphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further connected to a phenyl ring with a carbamoyl substituent. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-aminobenzamide under specific conditions. One common method includes the use of coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor. The reaction is carried out under optimized conditions, including reaction time, solvent, and substrate amounts, to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and ability to produce high yields. Additionally, the process may include steps such as crystallization or flash chromatography to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-carbamoylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-carbamoylphenyl)furan-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study photodegradation and other chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of other valuable chemicals and materials
Wirkmechanismus
The mechanism of action of N-(2-carbamoylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the furan ring can react with singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*), leading to photodegradation. The phenyl ring with the carbamoyl group can undergo oxidation, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
N-(2-carbamoylphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
- Carboxine
- Oxicarboxine
- Boscalid
These compounds share structural similarities, such as the presence of a furan ring and a carboxamide group. this compound is unique due to its specific substitution pattern and reactivity .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and applications.
Eigenschaften
Molekularformel |
C12H10N2O3 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
N-(2-carbamoylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H10N2O3/c13-11(15)8-4-1-2-5-9(8)14-12(16)10-6-3-7-17-10/h1-7H,(H2,13,15)(H,14,16) |
InChI-Schlüssel |
CMSLCRUYTJMHKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B15033672.png)
![Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B15033677.png)

![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15033680.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15033681.png)
![ethyl (2E)-2-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)hydrazinecarboxylate](/img/structure/B15033686.png)
![N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15033688.png)
![4-[({(2E)-2-[(2E)-{(3E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene}hydrazinylidene]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B15033695.png)
![3,4-dimethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B15033708.png)
![Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-acetamido-4-methylthiophene-3-carboxylate](/img/structure/B15033720.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B15033722.png)
![5-[4-(allyloxy)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033730.png)
![methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B15033733.png)
